molecular formula C21H36O4 B10784875 15-Hydroxy-15-methyl-9-oxoprost-13-en-1-oic acid

15-Hydroxy-15-methyl-9-oxoprost-13-en-1-oic acid

Cat. No.: B10784875
M. Wt: 352.5 g/mol
InChI Key: KTEHTTNELUAQFC-UHFFFAOYSA-N
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Description

15-Hydroxy-15-methyl-9-oxoprost-13-en-1-oic acid, also known as Doxaprost, is a synthetic prostaglandin analogue. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly noted for its structural similarity to naturally occurring prostaglandins, which play crucial roles in various physiological processes such as inflammation, blood flow, and the formation of blood clots .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Hydroxy-15-methyl-9-oxoprost-13-en-1-oic acid typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include organometallic compounds, oxidizing agents, and protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

15-Hydroxy-15-methyl-9-oxoprost-13-en-1-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields keto derivatives, while reduction yields hydroxyl derivatives .

Scientific Research Applications

15-Hydroxy-15-methyl-9-oxoprost-13-en-1-oic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 15-Hydroxy-15-methyl-9-oxoprost-13-en-1-oic acid involves its interaction with specific prostaglandin receptors on the surface of target cells. These interactions trigger a cascade of intracellular signaling pathways, leading to various physiological effects such as vasodilation, inhibition of platelet aggregation, and modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

15-Hydroxy-15-methyl-9-oxoprost-13-en-1-oic acid is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its methyl group at the 15th position and the keto group at the 9th position differentiate it from other prostaglandin analogues, potentially leading to unique receptor interactions and biological effects .

Properties

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

7-[2-(3-hydroxy-3-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid

InChI

InChI=1S/C21H36O4/c1-3-4-9-15-21(2,25)16-14-17-12-13-19(22)18(17)10-7-5-6-8-11-20(23)24/h14,16-18,25H,3-13,15H2,1-2H3,(H,23,24)

InChI Key

KTEHTTNELUAQFC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)(C=CC1CCC(=O)C1CCCCCCC(=O)O)O

Origin of Product

United States

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